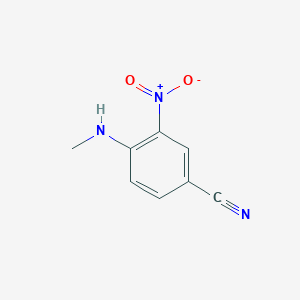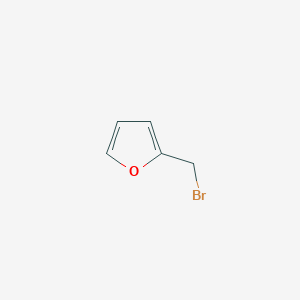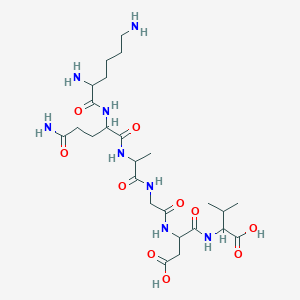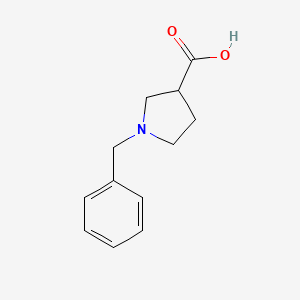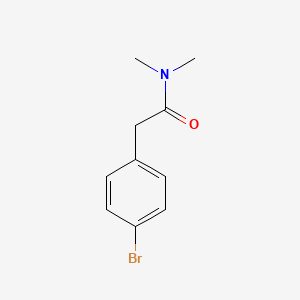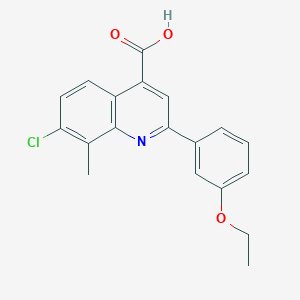
tert-Butylsulfinyl chloride
Overview
Description
tert-Butylsulfinyl chloride is a chemical compound that is not directly discussed in the provided papers. However, its related compounds, such as tert-butanesulfinimines and tert-butanesulfinamide, are extensively studied for their applications in organic synthesis. These compounds are known for their utility in the synthesis of chiral amines, which are important in the development of pharmaceuticals and other bioactive molecules .
Synthesis Analysis
The synthesis of this compound is mentioned as part of a recycling process for the tert-butanesulfinyl group. This process involves the treatment of N-tert-butanesulfinyl amines with HCl, resulting in the formation of tert-butanesulfinyl chloride and the corresponding amine hydrochloride salt . Additionally, this compound can be dynamically resolved to produce enantiomerically enriched sulfinate esters, which are valuable in asymmetric synthesis .
Molecular Structure Analysis
While the molecular structure of this compound is not explicitly discussed, the structure of related tert-butanesulfinimines is reviewed. These compounds have been used as chiral auxiliaries due to their ability to induce stereoselectivity in the synthesis of nitrogen-containing compounds . The tert-butanesulfinyl group itself is known to activate imines for the addition of various nucleophiles and serves as a chiral directing group .
Chemical Reactions Analysis
This compound is involved in the synthesis of tert-butanesulfinamide, which is a precursor for various asymmetric syntheses. The tert-butanesulfinyl group is known to facilitate nucleophilic additions and can be cleaved under mild acidic conditions after the addition reactions . The versatility of tert-butanesulfinamide and its derivatives in asymmetric synthesis is well-documented, with applications in the synthesis of amines, amino acids, and amino alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly detailed in the provided papers. However, the stability and reactivity of related sulfinyl compounds suggest that this compound would be a reactive intermediate suitable for further transformations. For instance, tert-butanesulfinamide is chemically stable and can be transformed into a variety of chiral compounds with high enantioselectivity . The catalytic asymmetric oxidation of tert-butyl disulfide to produce tert-butanesulfinamides and sulfoxides indicates the potential reactivity of this compound in similar oxidative environments .
Scientific Research Applications
1. Recycling and Recovery
tert-Butylsulfinyl chloride can be recycled efficiently. A study demonstrates that it can be converted into this compound on sulfinamide deprotection with HCl and recovered in high yield upon treatment with ammonia. This process allows for the enantiopure auxiliary to be obtained by trapping the sulfinyl chloride with a chiral alcohol, followed by treatment of the resulting sulfinate ester with LiNH2 (Aggarwal et al., 2009).
2. Reactions with N-Hydroxyureas
In another study, this compound reacts smoothly with N′-(di)methyl- and N′-(di)phenyl-N-hydroxyurea in the presence of pyridine, leading to various recombination products through a radical cage mechanism. This reaction is accompanied by pronounced 1H-CIDNP effects, which are insightful for understanding the reaction pathway (Bleeker & Engberts, 2010).
3. Reactions with Hydroperoxides and Hydrodisulfides
This compound has been shown to react with tert-butyl hydroperoxide and tert-butyl hydrodisulfide in the presence of pyridine. These reactions yield a variety of products, suggesting potential pathways involving radical cage processes and providing evidence of the radical pair mechanism (Bleeker & Engberts, 2010).
4. Application in Total Synthesis
A study highlights its use in the formal total synthesis of peduncularine, where the treatment of an olefinic hydroxamic acid with this compound in the presence of a radical trap leads to a functionalized product derived from an amidyl radical cyclization (Lin, Stien, & Weinreb, 2000).
5. Oxidation Reactions in Flow Chemical Processing
N-(tert-butyl)phenylsulfinimidoyl chloride monolith, a supported version of tert-butylsulfinimidoyl chloride, is useful in oxidizing various substrates in both stoichiometric and catalytic processes within a flow chemical processing arrangement, leading to high yields and purity after in-line workup (Lange et al., 2011).
6. Catalytic Enantioselective Synthesis
tert-Butanesulfinyl chloride has been used in catalytic enantioselective synthesis. For example, a method to obtain enantiomerically enriched tert-butanesulfinate esters through catalytic enantioselective sulfinyl transfer is described, showcasing its role in asymmetric synthesis (Evans et al., 2004).
Mechanism of Action
Target of Action
Tert-Butylsulfinyl chloride primarily targets primary and secondary amines . These amines play a crucial role in various biochemical reactions, serving as the building blocks for proteins and other complex molecules.
Mode of Action
The compound interacts with its targets through a chemical reaction. Specifically, this compound reacts with primary and secondary amines to form tert-butylsulfinamides . This reaction is a key step in the compound’s mode of action.
Biochemical Pathways
The formation of tert-butylsulfinamides from the reaction of this compound with amines can lead to the production of base-stable tert-butylsulfonamide upon oxidation . This process affects the biochemical pathways involving these molecules, potentially influencing various downstream effects.
Result of Action
The primary result of this compound’s action is the formation of tert-butylsulfinamides and, upon oxidation, base-stable tert-butylsulfonamide . These molecules can have various molecular and cellular effects, depending on their specific roles and interactions within the biological system.
Safety and Hazards
Tert-Butylsulfinyl chloride is classified as a flammable liquid (Category 3) and can cause severe skin burns and eye damage (Category 1B) . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this chemical .
Future Directions
Tert-Butylsulfinyl chloride’s ability to react with primary and secondary amines to form tert-butylsulfinamides, which on oxidation forms base stable tert-butylsulfonamide, suggests potential applications in the synthesis of various chemical compounds .
Relevant Papers A paper titled “Properties of the tert-butyl halide solvolysis transition states” discusses the solvolysis of tert-butyl chloride . Although it does not directly discuss this compound, it provides valuable insights into the properties and reactions of tert-butyl compounds.
Biochemical Analysis
Biochemical Properties
“tert-Butylsulfinyl chloride” can react with primary and secondary amines to form tert-butylsulfinamides, which upon oxidation forms base stable tert-butylsulfonamide . It can also react with 1-thiosugars to form the corresponding carbohydrate thionolactones .
Cellular Effects
The unique reactivity pattern elicited by the crowded tert-butyl group, a component of “this compound”, has implications in biosynthetic and biodegradation pathways .
Molecular Mechanism
The molecular mechanism of “this compound” involves its reaction with primary and secondary amines to form tert-butylsulfinamides . Upon oxidation, these sulfinamides form base stable tert-butylsulfonamide .
Metabolic Pathways
The crowded tert-butyl group, a component of “this compound”, has implications in biosynthetic and biodegradation pathways .
properties
IUPAC Name |
2-methylpropane-2-sulfinyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClOS/c1-4(2,3)7(5)6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJKQOWJEZSNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405575 | |
| Record name | tert-Butylsulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31562-43-3 | |
| Record name | tert-Butylsulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropane-2-sulfinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the reaction mechanism of tert-Butylsulfinyl chloride with N-hydroxyureas?
A: this compound (1) reacts with N-hydroxyureas (2) in the presence of a tertiary amine, such as pyridine, to form N-tert-butylsulfonylureas. The proposed mechanism involves the formation of an unstable O-tert-butylsulfinyl-N-hydroxyurea intermediate (3). This intermediate undergoes a homolytic cleavage of the N-O bond, generating a radical pair within a solvent cage. [] The presence of these radicals is supported by the observation of Chemically Induced Dynamic Nuclear Polarization (CIDNP) effects. [] The fate of the initially formed N'-(di)substituted carbamoylaminyl radicals can vary, leading to different reaction products. []
Q2: How does this compound react with tert-butyl hydroperoxide? What evidence supports this mechanism?
A: In the presence of pyridine, this compound reacts with tert-butyl hydroperoxide to yield a variety of products, including pyridinium tert-butylsulfonate, tert-butyl tert-butylthiolsulfonate, tert-butanol, and tert-butylsulfonyl chloride. [] The proposed mechanism suggests the initial formation of tert-butyl tert-butylperoxysulfinate (5), followed by homolytic cleavage through a radical cage process. [] Strong evidence for this radical pair mechanism comes from the observation of 1H CIDNP effects. [] Interestingly, the homolytic dissociation of the peroxysulfinate intermediate contrasts with the typical heterolytic cleavage observed in similar compounds. []
Q3: Can this compound be used for enantioselective synthesis?
A: Yes, this compound can be used in palladium-catalyzed enantioselective 1,3-rearrangements of racemic allylic sulfinates to synthesize enantioenriched allylic sulfones. [] This reaction likely proceeds through an intermolecular pathway involving a cationic pi-allylpalladium complex and the sulfinate ion. [] The use of chiral ligands, like N,N'-(1R,2R)-1,2-cyclohexanediylbis[2-(diphenylphosphino)benzamide], allows for high enantioselectivity in the formation of the desired sulfone product. [] Additionally, this reaction can be utilized for the kinetic resolution of racemic allylic sulfinates, providing access to enantioenriched sulfinate esters. []
Q4: Does this compound react with tert-butyl hydrodisulfide?
A: Yes, this compound reacts with tert-butyl hydrodisulfide in the presence of pyridine to afford tert-butylsulfinyl tert-butyldisulfide in high yield. [] Compared to the peroxysulfinate intermediate formed in the reaction with tert-butyl hydroperoxide, this disulfide analog exhibits significantly slower thermal decomposition, attributed to the higher S-S bond dissociation energy compared to the O-O bond. [] At elevated temperatures, the disulfide decomposes to yield tert-butyl tert-butylthiolsulfonate and di-tert-butyl tetrasulfide, likely through a homolytic pathway. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




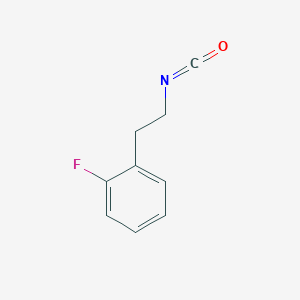
![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)
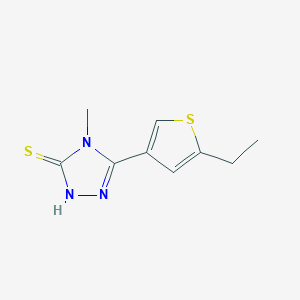
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)
